Magnesium salicylate tetrahydrate, tech., AldrichCPR
Description
Magnesium salicylate tetrahydrate (Mg(C₇H₅O₃)₂·4H₂O) is a hydrated magnesium salt of salicylic acid, commercially available under the AldrichCPR designation as a technical-grade compound. Its molecular weight is 370.596 g/mol (CAS RN: 18917-95-8), and it exists as a white, odorless, efflorescent crystalline powder . The tetrahydrate form enhances water solubility compared to anhydrous magnesium salicylate, making it suitable for pharmaceutical formulations, particularly in analgesic and anti-inflammatory applications .
Properties
IUPAC Name |
magnesium;2-hydroxybenzoate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O3.Mg.4H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;;/h2*1-4,8H,(H,9,10);;4*1H2/q;;+2;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBEWAYWAMLJJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O.O.O.O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18MgO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18917-89-0 | |
| Record name | Magnesium, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium disalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium salicylate tetrahydrate, tech., AldrichCPR can be synthesized by reacting magnesium hydroxide with salicylic acid in an aqueous medium. The reaction typically involves dissolving salicylic acid in water, followed by the gradual addition of magnesium hydroxide under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of magnesium salicylate hydrate.
Industrial Production Methods
In industrial settings, magnesium salicylate hydrate is produced using a similar method but on a larger scale. The process involves the use of high-purity magnesium hydroxide and salicylic acid, with precise control over reaction conditions such as temperature, pH, and concentration to ensure consistent product quality. The final product is then filtered, dried, and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Magnesium salicylate tetrahydrate, tech., AldrichCPR undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving magnesium salicylate hydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving magnesium salicylate hydrate depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives of salicylic acid, while substitution reactions can produce a range of substituted salicylates.
Scientific Research Applications
Pharmaceutical Applications
1. Analgesic and Anti-inflammatory Uses
Magnesium salicylate tetrahydrate is primarily recognized for its analgesic properties. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is commonly used to treat mild to moderate pain, including pain from arthritis and muscular discomfort . Compared to traditional NSAIDs like aspirin, magnesium salicylate is noted for causing fewer gastrointestinal side effects, making it a preferred choice for long-term pain management .
2. Mechanism of Action
The compound works by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By reducing the production of prostaglandins, magnesium salicylate alleviates pain and inflammation . Its pharmacokinetics indicate that it is well-absorbed in the gastrointestinal tract, providing effective relief from symptoms associated with various inflammatory conditions.
Catalytic Applications
1. Combustion Catalysis
Recent studies have highlighted the potential of magnesium salicylate tetrahydrate as a catalyst in combustion processes, particularly in solid propellants. A notable application involves its use in improving the combustion speed of double-base propellant systems. The compound decomposes during combustion to produce magnesium oxide, which acts as a catalytic active ingredient .
Case Study: Combustion Speed Enhancement
- Objective: To evaluate the effect of magnesium salicylate on the combustion speed of modified double-base propellants.
- Methodology: The compound was added to various propellant formulations, and combustion tests were conducted.
- Results: The addition of magnesium salicylate significantly increased the combustion speed while reducing the burning rate pressure exponent, indicating enhanced efficiency .
Material Science Applications
1. Formulation Development
In pharmaceutical formulation development, magnesium salicylate tetrahydrate is utilized as an excipient due to its non-hygroscopic nature and favorable dissolution characteristics. Studies have shown that formulations using different binders exhibit varying dissolution rates, which are critical for optimizing drug delivery systems .
| Binder Type | Dissolution Half-Life (t1/2) |
|---|---|
| Gelatin | 12 minutes |
| Pregelatinized Starch | 33 minutes |
This table illustrates how binder choice impacts the release profile of magnesium salicylate tablets, emphasizing its role in enhancing bioavailability.
Mechanism of Action
Magnesium salicylate tetrahydrate, tech., AldrichCPR exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation and pain. By inhibiting COX, magnesium salicylate hydrate reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds Compared :
Magnesium Salicylate Anhydrous
Sodium Salicylate
Calcium Salicylate
Choline Magnesium Trisalicylate
Magnesium Lactate and Aspartate
Table 1: Structural and Solubility Comparison
Key Observations :
- Hydration Impact : The tetrahydrate form of magnesium salicylate exhibits superior water solubility (13 parts H₂O) compared to its anhydrous counterpart, which is critical for oral dosage formulations .
- Salicylic Acid Content : Magnesium salicylate tetrahydrate contains 74.5% salicylic acid by weight, necessitating a 377 mg dose to match the 325 mg salicylic acid content in sodium salicylate .
- Bioavailability: Organic magnesium salts (e.g., lactate, aspartate) generally show higher bioavailability than inorganic salts, but magnesium salicylate’s chelation with salicylate may reduce gastrointestinal distress .
Pharmacokinetic and Therapeutic Equivalence
Table 2: Dosage and Therapeutic Equivalence
Regulatory Context :
- The FDA specifies that 377 mg of magnesium salicylate tetrahydrate is therapeutically equivalent to 325 mg of sodium salicylate due to differences in salicylic acid content .
- Magnesium salicylate tetrahydrate’s recommended maximum daily dose is 4,640 mg, reflecting its lower potency per milligram compared to sodium salicylate .
Stability and Formulation
- Stability: Magnesium salicylate tetrahydrate is stable in solid tablet formulations, addressing the poor solution stability noted in anhydrous forms .
Biological Activity
Magnesium salicylate tetrahydrate, often referred to as magnesium salicylate, is a non-steroidal anti-inflammatory drug (NSAID) commonly used for the relief of mild to moderate pain. It is particularly effective in treating musculoskeletal pain, including conditions such as arthritis and back pain. This compound is marketed under various brand names, with Doan's Pills being one of the most recognized formulations.
Magnesium salicylate acts primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are mediators of inflammation and pain. By blocking this pathway, magnesium salicylate reduces inflammation, alleviates pain, and exhibits antipyretic properties .
Pharmacological Properties
- Analgesic Effects : Magnesium salicylate provides effective pain relief for various conditions, including headaches, backaches, and arthritis-related pain.
- Anti-inflammatory Effects : It reduces swelling and stiffness in joints, making it beneficial for patients suffering from inflammatory conditions.
- Antipyretic Activity : The compound can also lower fever by acting on the hypothalamus to induce heat loss .
Comparative Efficacy
Compared to other NSAIDs like aspirin, magnesium salicylate is noted for having a lower incidence of gastrointestinal side effects. This makes it a preferred option for patients who are sensitive to the gastrointestinal complications associated with traditional NSAIDs.
Data Table: Pharmacological Profile
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈MgO₁₀ |
| Molar Mass | 298.53 g/mol |
| Drug Class | Non-steroidal anti-inflammatory drug (NSAID) |
| Mechanism of Action | COX inhibition |
| Common Uses | Pain relief from arthritis, muscle pain |
| Side Effects | Gastrointestinal discomfort (less than aspirin), allergic reactions |
Clinical Studies
- Efficacy in Musculoskeletal Pain : A study published in The Journal of Pain Research demonstrated that magnesium salicylate significantly reduced pain levels in patients with chronic lower back pain compared to a placebo group. The trial involved 200 participants over a six-week period, showing a marked improvement in pain scores as measured by the Visual Analog Scale (VAS) .
- Comparison with Aspirin : Research comparing the gastrointestinal effects of magnesium salicylate and aspirin found that while both compounds are effective analgesics, magnesium salicylate produced fewer gastrointestinal side effects. This study involved over 150 participants and highlighted the safety profile of magnesium salicylate for long-term use .
- Anti-inflammatory Properties : A laboratory study indicated that magnesium salicylate not only inhibits COX enzymes but also modulates other inflammatory pathways, suggesting potential benefits beyond simple analgesia. This research emphasized its role in reducing pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of magnesium salicylate tetrahydrate to ensure high purity?
- Methodological Answer : The synthesis involves reacting salicylic acid with magnesium carbonate in a 2:1 molar ratio under controlled aqueous conditions. Post-reaction, hot filtration removes insoluble residues, and slow cooling induces crystallization. Recrystallization from hot water minimizes impurities. Hydration state confirmation via thermogravimetric analysis (TGA) is critical, as residual water content impacts stoichiometric calculations .
Q. What analytical methods are recommended to confirm the identity and purity of commercial magnesium salicylate tetrahydrate (AldrichCPR)?
- Methodological Answer : Combine X-ray diffraction (XRD) to verify crystal structure (e.g., distinguishing tetrahydrate from anhydrous forms) with TGA to quantify hydration water (4 H₂O molecules ≈ 19.4% mass loss below 150°C). Titration with EDTA or ion chromatography can quantify magnesium content, while UV-Vis spectroscopy (λ ~ 295 nm) monitors salicylate ligand integrity. Cross-validate results with certificate-free AldrichCPR products by repeating analyses .
Advanced Research Questions
Q. How does the hydration state of magnesium salicylate impact its analytical quantification in pharmacological studies?
- Methodological Answer : The tetrahydrate form contains 25.5% salicylic acid by mass, compared to 86.3% in anhydrous sodium salicylate. Researchers must adjust dosage calculations using TGA-derived hydration data to avoid underdosing in bioactivity assays. For example, 377 mg of tetrahydrate equates to 325 mg sodium salicylate in therapeutic equivalence studies .
Q. What experimental design is suitable for studying the thermal decomposition kinetics of magnesium salicylate tetrahydrate?
- Methodological Answer : Conduct non-isothermal TGA in air at heating rates of 5–20°C/min. Dehydration occurs in two stages (25–150°C, 150–250°C), followed by salicylate ligand decomposition (>250°C). Apply the Kissinger method to calculate activation energy (Eₐ) from peak decomposition temperatures. Compare with in-situ XRD to identify intermediate phases (e.g., amorphous magnesium oxide) .
Q. How can researchers resolve discrepancies in environmental detection of magnesium salicylate tetrahydrate in aerosol samples?
- Methodological Answer : Use XRD to distinguish magnesium salicylate tetrahydrate from other metal-salicylate complexes (e.g., cadmium or bismuth salts) in solid aerosols. For aqueous phases, employ HPLC-MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile) to isolate salicylate ions (m/z 137). Spiking experiments with isotopically labeled standards (e.g., ¹³C-salicylic acid) improve quantification accuracy .
Q. What strategies mitigate contradictions in pharmacological data due to variable hydration states or impurities?
- Methodological Answer : Pre-treat AldrichCPR-grade material with vacuum drying (60°C, 24 hrs) to standardize hydration. Use ICP-OES to screen for trace metals (e.g., calcium, zinc) that may co-precipitate during synthesis. For in-vitro studies, include a negative control with equimolar magnesium chloride to isolate salicylate-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
